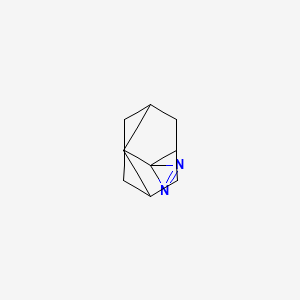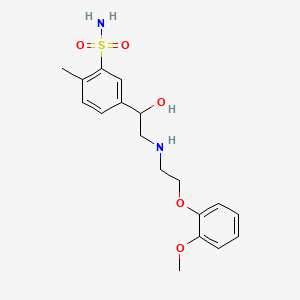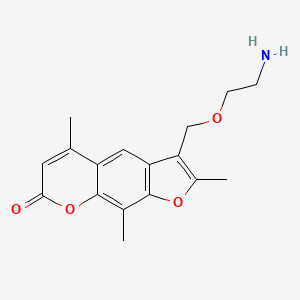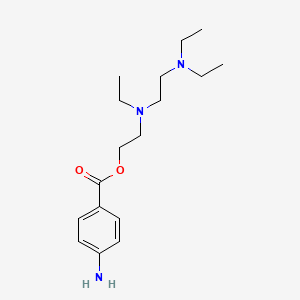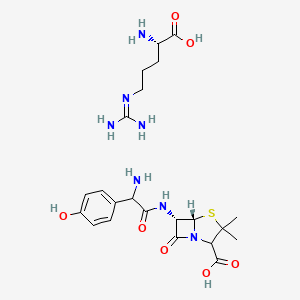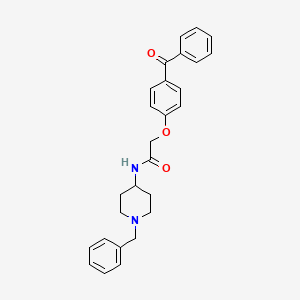
AdipoRon
説明
AdipoRon is a selective, orally active, synthetic small-molecule agonist of the adiponectin receptor 1 (AdipoR1) and adiponectin receptor 2 (AdipoR2). It activates AMPK and PPARα signaling and ameliorates insulin resistance, dyslipidemia, and glucose intolerance .
Synthesis Analysis
AdipoRon is a synthetic analog that mimics the actions of adiponectin by stimulating both AdipoR1 and AdipoR2 . Treatment of PDAC cells with AdipoRon led to mitochondrial uncoupling and loss of ATP production .
Molecular Structure Analysis
AdipoRon is a small, synthetic molecule that binds both adiponectin receptors AdipoR1 and AdipoR2 with a Kd of approximately 1.8 and 3.1 mM, respectively .
Chemical Reactions Analysis
AdipoRon has been shown to induce metabolic changes in pancreatic cancer cells, leading to increased glucose uptake and utilization . It also exhibits anti-inflammatory effects by reducing MPO activity and IL-1β expression in the gastric tissue .
Physical And Chemical Properties Analysis
AdipoRon has a molecular weight of 428.52 g/mol and a chemical formula of C27H28N2O3 . It is soluble in DMSO at 40 mg/mL or ethanol at 20 mg/mL .
科学的研究の応用
Diabetic Kidney Disease (DKD)
AdipoRon has been implicated in the treatment of Diabetic Kidney Disease . It functions as an adiponectin receptor agonist, which can restore kidney function in DKD without inducing systemic adverse effects . The compound enhances AMP-activated protein kinase (AMPK) phosphorylation and peroxisome proliferative-activated receptor (PPAR)-α expression, which are crucial pathways in mitigating renal injury and lipotoxicity .
Obesity and Metabolic Syndrome
In the context of obesity and metabolic syndrome , AdipoRon activates AMPK and PPARα signaling pathways. This activation ameliorates insulin resistance, dyslipidemia, and glucose intolerance, which are common in obesity and type II diabetes . Additionally, AdipoRon has shown promise in extending the lifespans of mice fed a high-fat diet and improving their exercise endurance .
Anti-Inflammatory Applications
AdipoRon exhibits anti-inflammatory effects that are beneficial in various physiological and pathological processes. For instance, it has been studied for its role in Intervertebral Disc Degeneration , where it suppresses the expression of proinflammatory and catabolic factors, potentially offering a new therapeutic approach for this condition .
Cardiovascular Diseases
The anti-inflammatory and metabolic regulatory actions of AdipoRon suggest potential applications in cardiovascular diseases . By improving lipid profiles and reducing inflammation, AdipoRon could contribute to the prevention or treatment of atherosclerosis and other cardiovascular complications associated with metabolic disorders .
Renal Tubular Cell Protection
AdipoRon may protect renal tubular cells from the harmful effects of angiotensin II, a factor known to contribute to kidney damage. It does so by attenuating NADPH oxidase activation and oxidative stress through the activation of AdipoR1 .
Energy Metabolism and Exercise Endurance
By inducing AMPK phosphorylation and increasing PPAR-α expression, AdipoRon mediates fatty acid metabolism. This not only aids in energy consumption but also improves exercise endurance , making it a compound of interest for enhancing physical performance .
Lipotoxicity and Oxidative Stress
AdipoRon’s role in enhancing ceramidase activity through its receptors leads to improved ceramide catabolism and the formation of sphingosine 1 phosphate (S1P), an anti-apoptotic metabolite. This mechanism is particularly important in protecting cells from lipotoxicity and oxidative stress .
Lifespan Extension
Research on animal models has indicated that AdipoRon may have a role in lifespan extension . Mice with obesity and type II diabetes showed increased lifespans when treated with AdipoRon, suggesting its potential in longevity studies .
作用機序
Target of Action
AdipoRon is a synthetic analog of adiponectin, an adipose tissue-derived hormone . It primarily targets the adiponectin receptors, AdipoR1 and AdipoR2 . These receptors play a crucial role in mediating the anti-inflammatory, antifibrotic, and antioxidant effects of adiponectin .
Mode of Action
AdipoRon interacts with its targets, AdipoR1 and AdipoR2, to induce the phosphorylation of AMP-activated protein kinase (AMPK) and increase the expression of peroxisome proliferative-activated receptor (PPAR)-α . This interaction leads to the activation of PPAR gamma coactivator 1 alpha (PGC-1α), increased phosphorylation of acyl CoA oxidase, and upregulation of uncoupling proteins involved in energy consumption . Moreover, AdipoRon stimulates ceramidase activity associated with its two receptors, enhancing ceramide catabolism and the formation of its anti-apoptotic metabolite, sphingosine 1 phosphate (S1P), independently of AMPK .
Biochemical Pathways
AdipoRon affects several biochemical pathways. By binding to adiponectin receptors on Müller glia, AdipoRon activates the AMPK/acetyl-CoA carboxylase phosphorylation downstream, thereby alleviating oxidative stress . It also promotes the synthesis and expression of early growth response factor 4 (EGR4), playing a protective role through the EGR4 and classical AMPK pathways . In addition, AdipoRon enhances the AMPK/PPARα pathway and ceramidase activity through AdipoRs .
Result of Action
AdipoRon has shown to have significant molecular and cellular effects. It has been found to improve hippocampal-dependent spatial recognition memory in diabetic mice . It also increases progenitor cell proliferation and neuronal differentiation in the hippocampal dentate gyrus of diabetic mice . Furthermore, AdipoRon treatment significantly increases dendritic complexity, spine density, and N-methyl-D-aspartate receptor-dependent long-term potentiation in the dentate region, and increases BDNF levels in the dentate gyrus of diabetic mice .
Action Environment
The action of AdipoRon can be influenced by environmental factors such as glucose levels. For instance, AdipoRon has been shown to reduce oxidative stress and apoptosis in Müller glia in a high glucose environment . Higher concentrations of adiporon (20 µm) were found to be cytotoxic to macrophages . Therefore, the concentration of AdipoRon and the glucose levels in the environment can significantly influence its action, efficacy, and stability.
将来の方向性
特性
IUPAC Name |
2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O3/c30-26(28-24-15-17-29(18-16-24)19-21-7-3-1-4-8-21)20-32-25-13-11-23(12-14-25)27(31)22-9-5-2-6-10-22/h1-14,24H,15-20H2,(H,28,30) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHHUPGSHGSNPDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC=C(C=C2)C(=O)C3=CC=CC=C3)CC4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
AdipoRon | |
CAS RN |
924416-43-3 | |
| Record name | Adiporon | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0924416433 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-benzoylphenoxy)-N-(1-benzylpiperidin-4-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ADIPORON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND7UVH6GKJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



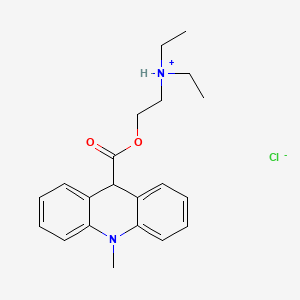
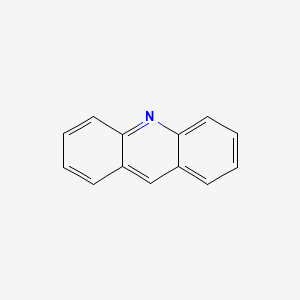


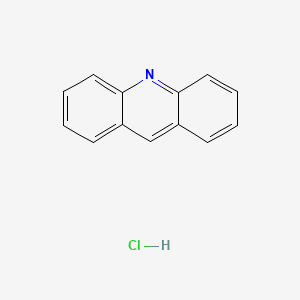
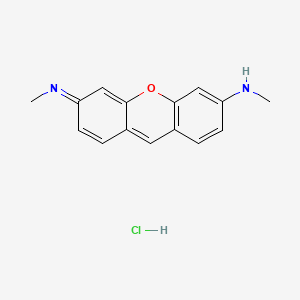
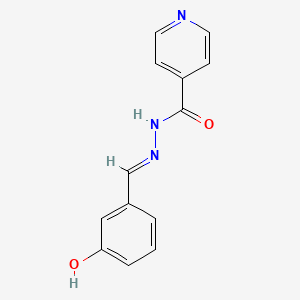
![[2-[4-[4-(dibutylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] pentanoate](/img/structure/B1665465.png)
